CID 78066175
CAS No.:
Cat. No.: VC20641378
Molecular Formula: C16H19AsIO
Molecular Weight: 429.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H19AsIO |
|---|---|
| Molecular Weight | 429.15 g/mol |
| Standard InChI | InChI=1S/C16H18AsO.HI/c1-3-12-17(2)13-8-4-6-10-15(13)18-16-11-7-5-9-14(16)17;/h4-11H,3,12H2,1-2H3;1H |
| Standard InChI Key | YBHSYAJOUCVWIZ-UHFFFAOYSA-N |
| Canonical SMILES | CCC[As]1(C2=CC=CC=C2[OH+]C3=CC=CC=C31)C.[I-] |
Introduction
Structural Characteristics of Gallium-Scandium Intermetallic Compounds
Gallium-scandium intermetallic compounds represent a niche yet critical area of materials science due to their unique electronic and structural properties. CID 78065945, with the formula , serves as a prototypical example of this class. The compound’s 2D structure, as depicted in PubChem, reveals a non-stoichiometric arrangement of gallium and scandium atoms, forming a covalent-metallic hybrid lattice . The InChIKey (BLTJJZULKGDTSM-UHFFFAOYSA-N) and SMILES notation ([Sc].[Sc].[Sc].[Sc].[Sc].[Ga].[Ga].[Ga].[Ga]) further confirm the absence of traditional organic functional groups, classifying it as an inorganic intermetallic material .
The molecular weight of CID 78065945 is 503.67 g/mol, with a heavy atom count of 9 and zero rotatable bonds, indicating high structural rigidity . Such rigidity is typical of intermetallics, which often exhibit exceptional thermal stability and resistance to deformation. The lack of hydrogen bond donors or acceptors (, ) further underscores its non-polar, metallic bonding nature .
Computed Physicochemical Properties
Computational analyses of CID 78065945 provide foundational insights into the potential behavior of CID 78066175. The table below summarizes key properties derived from PubChem’s quantum mechanical calculations :
| Property | Value |
|---|---|
| Molecular Weight | 503.67 g/mol |
| Exact Mass | 502.48096 Da |
| Monoisotopic Mass | 500.48183 Da |
| Topological Polar Surface | 0 Ų |
| Complexity | 0 (PubChem-defined) |
| Covalently-Bonded Units | 9 |
The topological polar surface area (0 Ų) confirms the compound’s non-polar nature, aligning with its metallic bonding . The complexity score of 0, as defined by PubChem, suggests minimal stereochemical or conformational diversity, a hallmark of simple intermetallic systems .
Future Research Directions
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Structural Elucidation: Single-crystal X-ray diffraction studies are needed to resolve the atomic arrangement of CID 78066175.
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Electronic Properties: Density functional theory (DFT) calculations could predict bandgap and conductivity.
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Synthetic Optimization: Developing low-temperature synthesis routes to minimize energy consumption.
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